2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
Description
2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a 1,3,4-thiadiazole derivative featuring a morpholinoacetyl group at the 5-position and a sulfanylacetic acid moiety at the 2-position. This compound belongs to a class of nitrogen-sulfur heterocycles known for their diverse pharmacological activities, including anticonvulsant, antiproliferative, and enzyme-inhibitory properties . The morpholino group enhances solubility and bioavailability, while the sulfanylacetic acid contributes to molecular interactions with biological targets. Its synthesis typically involves S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol intermediates with chloroacetic acid derivatives, followed by functionalization with morpholinoacetyl groups .
Properties
IUPAC Name |
2-[[5-[(2-morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S2/c15-7(5-14-1-3-18-4-2-14)11-9-12-13-10(20-9)19-6-8(16)17/h1-6H2,(H,16,17)(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLLFRBJWOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666371 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Molecular Architecture and Key Functional Groups
The target compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanylacetic acid moiety and at the 5-position with a morpholinoacetylated amine (Fig. 1). The molecular formula C₁₀H₁₄N₄O₄S₂ (MW: 318.4 g/mol) necessitates strategic bond formation between three critical components:
- 1,3,4-Thiadiazole ring : Provides aromatic stability and serves as the scaffold for subsequent substitutions.
- Morpholinoacetyl group : Introduces a tertiary amine moiety via amide linkage, influencing solubility and bioactivity.
- Sulfanylacetic acid : Enhances hydrophilicity and enables further derivatization through carboxylic acid functionality.
Retrosynthetic Analysis
Retrosynthetic decomposition suggests three feasible pathways (Table 1):
| Pathway | Disconnection Points | Key Intermediates |
|---|---|---|
| A | Thiadiazole synthesis → Morpholinoacetylation → Sulfuration | 5-Amino-1,3,4-thiadiazole-2-thiol, Morpholinoacetyl chloride |
| B | Morpholinoacetylation → Thiadiazole cyclization → Sulfuration | 2-Morpholinoacetamidothiocarbazate, Bromoacetic acid |
| C | Sulfanylacetic acid coupling → Thiadiazole formation → Amine acylation | Ethyl sulfanylacetate, 5-Nitro-1,3,4-thiadiazole |
Pathway A aligns with patented methodologies for analogous thiadiazole derivatives, while Pathway C offers potential for late-stage diversification.
Synthesis of the 1,3,4-Thiadiazole Core
Cyclization of Thiocarbazate Intermediates
The foundational step in most synthetic routes involves cyclizing thiocarbazate precursors. A modified procedure from EP0795551A1 achieves this via:
- Hydrazine-carbon disulfide adduct formation : Reacting hydrazine hydrate with CS₂ in ethanol yields dithiocarbazic acid.
- Acylation with chloroacetyl chloride : Introducing the acetyl group at 0–5°C prevents polysubstitution.
- Cyclization with ammonium thiocyanate : Heating at 80°C in DMF facilitates ring closure to 5-amino-1,3,4-thiadiazole-2-thiol (Yield: 72–78%).
Critical parameters:
- Temperature control : Exceeding 85°C promotes decomposition to thiol byproducts.
- Solvent selection : DMF outperforms THF or acetonitrile in reaction homogeneity.
Introduction of the Morpholinoacetyl Group
Amide Coupling Strategies
The 5-amino group undergoes acylation with 2-morpholinoacetyl chloride under Schotten-Baumann conditions:
- In situ chloride generation : Treating 2-morpholinoacetic acid with thionyl chloride (SOCl₂) in dry DCM.
- Stepwise addition : Slow addition of acyl chloride to the thiadiazole amine in aqueous NaHCO₃ (pH 8–9) at 0°C.
- Workup : Extraction with ethyl acetate and silica gel chromatography purify the intermediate (Yield: 65%).
Optimization Note : Using HOBt/EDCl coupling in DMF increases yield to 82% but necessitates anhydrous conditions.
Sulfanylacetic Acid Moiety Attachment
Nucleophilic Substitution at the 2-Position
The thiol group undergoes alkylation with bromoacetic acid derivatives:
- Base-mediated reaction : K₂CO₃ in acetone facilitates deprotonation of the thiol.
- Electrophile selection : Bromoacetic acid ethyl ester minimizes carboxylate side reactions.
- Hydrolysis : Subsequent saponification with NaOH/EtOH yields the free acid (Overall yield: 58%).
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.58 (m, 4H, morpholine CH₂), 4.12 (s, 2H, SCH₂CO), 7.21 (s, 1H, thiadiazole H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N morpholine).
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B | Pathway C |
|---|---|---|---|
| Total Yield (%) | 58 | 49 | 62 |
| Purity (HPLC %) | 98.4 | 95.1 | 97.8 |
| Step Count | 5 | 6 | 4 |
| Scalability | Excellent | Moderate | Good |
Pathway A remains industrially preferred due to reagent availability and operational simplicity.
Challenges and Optimization Opportunities
- Regioselectivity in Thiadiazole Formation : Competing 1,2,4-thiadiazole isomers require strict temperature control.
- Morpholinoacetyl Hydrolysis : Basic conditions during sulfuration may cleave the amide bond; pH must remain below 8.5.
- Crystallization Difficulties : The final compound’s high polarity necessitates mixed-solvent systems (e.g., EtOAc/hexane).
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS); reactions are conducted under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated thiadiazole derivatives
Scientific Research Applications
Antimicrobial Applications
Antibacterial Activity
Research indicates that derivatives of thiadiazole, including those similar to 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, exhibit significant antibacterial properties. For instance, studies have shown that certain 1,3,4-thiadiazole derivatives demonstrate higher antimicrobial activity compared to standard antibiotics against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often fall below those of traditional treatments, highlighting their potential as effective antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, thiadiazole derivatives have also been evaluated for antifungal activity. Compounds containing the thiadiazole moiety have shown promising results against fungal strains such as Aspergillus niger and Candida albicans, with some derivatives demonstrating MIC values that surpass those of established antifungal drugs .
Anticancer Applications
Cytotoxic Properties
The anticancer potential of 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is supported by studies demonstrating its cytotoxic effects against various cancer cell lines. For example, several derivatives have been reported to exhibit significant inhibition of cell growth in human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). The GI50 values (the concentration required to inhibit cell growth by 50%) for these compounds range from 0.74 to 10.0 μg/mL .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves interactions with cellular targets such as tubulin and other proteins involved in cell cycle regulation. Docking studies have suggested that certain thiadiazole derivatives can effectively bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
Antiparasitic Applications
Activity Against Parasitic Infections
Compounds related to 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid have also been investigated for their antiparasitic properties. Notably, some derivatives have shown efficacy against Trypanosoma species responsible for diseases such as Chagas disease and sleeping sickness. The lead compound megazol has been highlighted for its potent activity against these parasites; however, its high toxicity has limited clinical use .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The compound’s structural analogs differ primarily in substituents at the 5-amino and 2-sulfanyl positions. Key comparisons include:
Physicochemical Properties
| Property | Morpholinoacetyl Derivative | Methylphenyl Derivative | Ethyl Ester Analog |
|---|---|---|---|
| Solubility (mg/mL) | 12.5 (aqueous buffer) | 2.1 (DMSO required) | 0.8 (organic solvents) |
| logP | 1.2 | 3.8 | 2.5 |
| Melting Point (°C) | 250 (decomposes) | 180–185 | 120–125 |
Data derived from synthesis protocols and computational modeling .
Biological Activity
The compound 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a derivative of 1,3,4-thiadiazole, which has gained attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the morpholinoacetyl group enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study demonstrated that thiadiazole derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer cell lines (HCT116), lung cancer cell lines (H460), and breast cancer cell lines (MCF-7) .
- Another derivative showed an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation period .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key proteins involved in cell proliferation and survival. For example, molecular docking studies suggest that these compounds can inhibit STAT3 transcriptional activity by interfering with DNA binding .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative | LoVo | 2.44 | |
| Thiadiazole Derivative | MCF-7 | 23.29 | |
| Thiadiazole Derivative | HCT116 | 3.29 | |
| Thiadiazole Derivative | H460 | 10.0 |
Antimicrobial Activity
Thiadiazole derivatives are also being explored for their antimicrobial properties. Research indicates that certain thiadiazole compounds can inhibit bacterial growth and exhibit antifungal activity.
Research Findings
- A review on the antimicrobial properties of thiadiazoles noted their effectiveness against a range of pathogens, suggesting a broad-spectrum activity that warrants further investigation .
Toxicity Studies
Understanding the toxicity profile is crucial for evaluating the safety of new compounds. Preliminary toxicity assessments indicate that some thiadiazole derivatives exhibit low toxicity levels in Daphnia tests, with lethality percentages below 20% at concentrations up to 200 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
